molecular formula C15H16N2O6 B2545574 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate CAS No. 91837-43-3

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate

Cat. No. B2545574
CAS RN: 91837-43-3
M. Wt: 320.301
InChI Key: GOUMYVDROFSDHY-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate is a chemical compound with the CAS Number: 91837-43-3. It has a molecular weight of 320.3 and its IUPAC name is 1,3-dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O6/c1-15(2,3)22-14(21)16-8-11(18)23-17-12(19)9-6-4-5-7-10(9)13(17)20/h4-7H,8H2,1-3H3,(H,16,21) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Molecular Structures

Research demonstrates that 1,3-Dioxoisoindolin-2-yl derivatives play a significant role in the synthesis of various molecular structures. For instance, methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate, a derivative of 1,3-Dioxoisoindolin-2-yl, is used in synthesizing oxoindolyl α-hydroxy-β-amino acid derivatives, confirming the diastereoselectivity of certain chemical reactions (Ravikumar et al., 2015).

Gelation Properties

The compound has been found useful in the synthesis of low molecular weight gelators (LMWGs). Dicyclohexylammonium Boc-glycinate, a derivative, shows remarkable load-bearing, moldable, and self-healing properties, useful in applications requiring stress-bearing materials (Sahoo et al., 2012).

Preparation of Aminooxazoles

1,3-Dioxoisoindolin-2-yl derivatives are also integral in preparing N-Acyl Pyridinium-N-Aminides, which are subsequently converted to 4-Aminooxazoles. This process involves a gold-catalyzed formal (3+2)-dipolar cycloaddition, showcasing the compound's utility in complex organic syntheses (Ball-Jones & Davies, 2019).

Crystal Structure and Conformation Analysis

The crystal structure analysis of 1,3-Dioxoisoindolin-2-yl compounds, such as C13H13NO4S, reveals insights into molecular geometry and bonding, critical for understanding material properties (Raza et al., 2009).

Applications in Polymer Science

This chemical is utilized in the synthesis of cross-linked epoxy systems containing photodegradable carbonate units, highlighting its potential in developing advanced materials for lithography applications (Huh et al., 2009).

Peptide Synthesis

1,3-Dioxoisoindolin-2-yl derivatives are employed in the synthesis of peptides, serving as handles in solid-phase synthesis of peptide alpha-carboxamides. This illustrates their vital role in the development of complex biological molecules (Gaehde & Matsueda, 2009).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and handling under inert gas while protecting from moisture (P231 + P232) .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)22-14(21)16-8-11(18)23-17-12(19)9-6-4-5-7-10(9)13(17)20/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUMYVDROFSDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate

CAS RN

91837-43-3
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
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